Edaravone trimer
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMSAXXLZUMLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68195-63-1 | |
| Record name | Edaravone Trimer | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD3GWF6HFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pathways of Edaravone Trimer Generation
Initial Radical Formation from Edaravone (B1671096) Anion
The initial step in the generation of edaravone radicals involves the deprotonation of edaravone, particularly at physiological pH where it exists in equilibrium with its anionic form. This anionic species is more susceptible to oxidation.
At pH values above its pKa of 7.0, edaravone deprotonates to form an edaravone anion nih.govnih.govacs.orgjst.go.jptandfonline.com. This anionic form is highly reactive and can readily donate an electron to various oxidants, including molecular oxygen nih.govresearchgate.netnih.gov. This electron transfer process generates a relatively stable edaravone radical researchgate.netnih.gov. The rate of oxidation is positively correlated with pH, indicating the enhanced reactivity of the anionic form tandfonline.comnih.gov. For instance, when aqueous edaravone solutions are exposed to oxygen, the edaravone anion can transfer an electron to oxygen, producing an edaravone radical and superoxide (B77818) researchgate.netnih.govnih.gov. Molecular oxygen itself can act as an oxidant in these electron transfer reactions nih.govresearchgate.net.
The anionic species of edaravone plays a pivotal role in initiating radical formation nih.govnih.govacs.org. The deprotonation of edaravone, favored at higher pH, increases the electron density within its pyrazoline ring, making it more prone to oxidation nih.govacs.org. This anionic form is the primary substrate for electron transfer reactions with oxidants, leading to the generation of the edaravone radical researchgate.netnih.govnih.gov. Without the formation of this anion, the initiation of radical pathways would be significantly hindered.
Edaravone Dimer Intermediate Formation
Following the generation of edaravone radicals, these species can undergo further reactions, including dimerization.
Edaravone radicals can react with each other through radical-radical coupling mechanisms to form dimeric structures nih.gov. In the absence of oxygen, the reaction between two edaravone radicals can lead to the formation of an edaravone dimer nih.govsemanticscholar.org. This coupling is a direct consequence of the unpaired electron on the radical species seeking stability through bond formation with another radical nih.gov.
Once formed, edaravone dimers can undergo structural rearrangements to achieve greater stability nih.govmdpi.com. For example, a dimer formed via radical-radical coupling can enolize to form a more conjugated and stable dimeric structure nih.gov. These dimeric structures can be stabilized by various intermolecular interactions, such as stacking interactions between their heterocyclic rings mdpi.com. While dimers are formed, the research suggests that they are often highly reactive and their yield may be small compared to the trimer, as they can be readily converted into other reactive species nih.gov.
Subsequent Trimerization from Edaravone Radicals and Dimers
The formation of the edaravone trimer is the culmination of these radical-mediated processes, often involving the edaravone radical and potentially dimeric intermediates.
The edaravone radical, generated from the initial oxidation of the anion, is a key precursor to the trimer researchgate.netnih.gov. This radical can combine with another edaravone radical to form a dimer, which itself can exist as a radical species nih.gov. This dimer radical can then react with another edaravone radical to yield the this compound nih.gov. Alternatively, the edaravone radical itself might participate in sequential coupling reactions, though the precise pathways leading directly to the trimer from the monomer radical are less detailed in the provided literature compared to the dimer-mediated route nih.gov. The formation of edaravone trimers has been observed when aqueous edaravone solutions are stored under conditions that promote radical formation, such as elevated temperatures researchgate.netnih.govnih.gov.
Data Table: Key Intermediates and Products in Edaravone Trimerization
| Stage | Key Species Involved | Primary Reaction Type | Resulting Product/Intermediate | Supporting Literature |
| Initial Radical Formation | Edaravone anion, Oxidant (e.g., O₂) | Electron Transfer | Edaravone radical | nih.govresearchgate.netnih.govnih.gov |
| Dimer Formation | Edaravone radical | Radical-Radical Coupling | Edaravone dimer | nih.govsemanticscholar.org |
| Trimer Formation | Edaravone radical, Edaravone dimer (or dimer radical) | Radical Coupling/Addition | This compound | researchgate.netnih.govnih.gov |
Proposed Sequential Addition Mechanisms
A proposed mechanism for this compound formation involves the sequential addition of edaravone radicals. Initially, edaravone can be oxidized to form an edaravone radical. Two molecules of this edaravone radical can then combine to form an edaravone dimer. This dimer can undergo enolization to yield a more stable, conjugated edaravone dimer. This conjugated dimer can then be converted into a dimer radical, which is stabilized by conjugation. The final step in trimer formation involves the combination of this dimer radical with another edaravone radical nih.gov.
Formation of the Conjugated Edaravone Dimer Radical as a Precursor to Trimer
Central to the sequential addition mechanism is the formation of a conjugated edaravone dimer radical. Following the initial formation of edaravone radicals and their subsequent dimerization, the resulting dimer undergoes enolization, leading to a conjugated dimer. This conjugated dimer can then be converted into a dimer radical. This dimer radical, stabilized by its conjugated structure, serves as a key intermediate that reacts with an edaravone radical to ultimately form the this compound nih.gov.
Environmental and Catalytic Factors in Trimer Formation
Several environmental and catalytic factors significantly influence the kinetics and extent of this compound formation. These include the solution's pH, the presence of oxygen, and the involvement of external radical initiators.
Influence of pH on Edaravone Ionization and Radical Pathways
The pH of the solution profoundly impacts edaravone's ionization state, which in turn dictates its radical formation propensity and trimerization. Edaravone possesses a pKa of approximately 7.0 mdpi.comnih.gov. At physiological pH (around 7.4), edaravone exists as a mixture of its neutral and anionic forms, with the anionic form constituting a larger proportion (approximately 71.5%) nih.gov. Studies indicate that the anionic form of edaravone is more reactive and scavenges radicals more effectively than its neutral counterpart mdpi.comacs.org. Consequently, higher pH levels lead to increased edaravone consumption and more pronounced scavenging activity mdpi.com. Conversely, lowering the pH reduces the concentration of the edaravone anion, thereby decreasing the rate of edaravone radical formation and consequently stabilizing the aqueous solution against trimerization researchgate.netresearchgate.netresearchgate.net.
Table 1: Influence of pH on Edaravone Ionization and Reactivity
| Parameter | Value/Description | Reference(s) |
| Edaravone pKa | 7.0 | mdpi.comnih.gov |
| Edaravone state at pH 7.4 (physiological) | ~28.5% neutral, ~71.5% anionic | nih.gov |
| Relative reactivity of anionic form | Reacts faster than neutral form, more pronounced activity at higher pH | mdpi.comacs.org |
| Effect of lowering pH on trimer formation | Reduces anion concentration, inhibits radical formation, stabilizes solution | researchgate.netresearchgate.netresearchgate.net |
Radical Initiators in Trimer Formation Studies (e.g., DPPH radical)
External radical initiators are often employed in studies to investigate the radical chemistry of edaravone, including its propensity for trimerization. The formation of edaravone trimers has been observed when edaravone reacts with specific radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical or phenoxyl radicals, particularly in the absence of oxygen nih.govresearchgate.net. These reactions underscore that the edaravone radical is indeed the precursor to the trimer. Computational studies, such as those using Density Functional Theory (DFT), have elucidated the mechanism by which edaravone scavenges DPPH radicals, identifying hydrogen atom abstraction at the C-4 position of edaravone as a primary pathway researchgate.netnih.gov.
Synthetic Approaches and Controlled Formation of Edaravone Oligomers
Strategies for Deliberate Synthesis of Edaravone (B1671096) Trimer
While Edaravone is primarily used as a single molecule, research has explored methods to intentionally synthesize its oligomers, including the trimer, often for analytical standard purposes or to study their properties.
Targeted Radical-Mediated Synthesis (e.g., Reaction with DPPH)
Edaravone can form a trimer through radical-mediated pathways. Studies indicate that when Edaravone reacts with stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), in the absence of oxygen, an Edaravone trimer can be formed nih.govsemanticscholar.org. The proposed mechanism involves the formation of an Edaravone radical, which then undergoes dimerization and subsequent reaction to form the trimer. Specifically, an Edaravone radical can combine with another Edaravone radical to form a dimer, which can then be converted to a more stable conjugated dimer radical. This dimer radical can then react with another Edaravone radical to yield the trimer nih.gov. The presence of oxygen can influence this process, as oxygen can be consumed by the Edaravone anion, producing an Edaravone radical and superoxide (B77818) nih.gov.
The reaction conditions, such as pH and the presence of oxygen, play a significant role in controlling the formation of Edaravone radicals and subsequent oligomers nih.govresearchgate.net. Lowering the pH and deoxygenation can enhance the stability of aqueous Edaravone solutions by reducing the concentration of the Edaravone anion and inhibiting radical formation nih.govresearchgate.net. Conversely, the presence of specific reagents like DPPH can initiate radical formation, leading to oligomerization nih.govsemanticscholar.org.
Multi-Component Coupling Reactions for Related Oligomers (e.g., Edaravone Dimer)
While specific multi-component coupling reactions for the direct, large-scale synthesis of this compound are less commonly detailed, these types of reactions are fundamental in forming related oligomeric structures like the Edaravone dimer. The formation of Edaravone dimer has been observed and characterized, with mechanisms often involving radical intermediates nih.govresearchgate.net. For instance, the combination of two Edaravone radicals can lead to dimer formation nih.gov. Understanding the pathways for dimer formation can provide insights into how trimers might be synthesized or controlled, as the underlying radical chemistry is similar. Research into derivatization of Edaravone also highlights the potential for creating new structures through coupling reactions, although these are typically aimed at modifying the parent molecule rather than forming oligomers mdpi.commdpi.com.
Considerations for this compound as a Synthesis Byproduct
The this compound is often encountered not as a target product but as an impurity that can form during the synthesis or storage of Edaravone.
Occurrence in Industrial Edaravone Production Processes
This compound has been identified as an impurity in Edaravone production anantlabs.comdaicelpharmastandards.comsynzeal.comclearsynth.comsimsonpharma.compharmaffiliates.com. Its formation can occur due to degradation pathways or as an unintended side product during synthesis daicelpharmastandards.com. For example, studies on the stability of aqueous Edaravone solutions have shown the formation of this compound when solutions are stored under specific conditions, such as elevated temperatures nih.govresearchgate.net. The inherent reactivity of Edaravone, particularly its ability to form radicals, makes it susceptible to self-condensation or reaction with other radical species present during manufacturing, leading to the generation of oligomeric impurities like the trimer nih.govresearchgate.net. Manufacturers of pharmaceutical impurities often list this compound as a reference standard, indicating its presence as a known byproduct anantlabs.comsimsonpharma.compharmaffiliates.com.
Management of Oligomeric Impurities in Active Pharmaceutical Ingredient Synthesis
The presence of oligomeric impurities, including the this compound, in the final Active Pharmaceutical Ingredient (API) is a critical concern for drug safety and efficacy. Therefore, stringent control measures are implemented during the manufacturing process to minimize their formation and ensure their removal. This involves optimizing synthesis parameters, such as reaction temperature, pH, and reagent concentrations, to suppress the pathways leading to oligomerization nih.govresearchgate.net. Furthermore, robust purification techniques, such as chromatography, are employed to isolate the pure Edaravone API and remove any co-formed impurities, including the trimer sryahwapublications.com. Analytical methods, like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are essential for detecting, identifying, and quantifying these impurities to ensure that the final product meets regulatory standards researchgate.netsryahwapublications.com.
Analytical Methodologies for Edaravone Trimer Characterization and Detection
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for determining the molecular structure and confirming the identity of the edaravone (B1671096) trimer.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, plays a significant role in elucidating the structural details of organic compounds, including impurities like the edaravone trimer nih.govgoogle.com. While specific ¹³C NMR data for the this compound are not extensively detailed in the reviewed literature, NMR is routinely used to characterize edaravone itself and related compounds nih.govresearchgate.net. For instance, the ¹³C NMR spectrum of edaravone in CDCl₃ typically shows eight distinct peaks, supporting its keto form nih.gov. Studies investigating the formation of edaravone bisulfite adducts have also utilized ¹³C NMR to confirm structural changes nih.govnih.govresearchgate.net. The application of NMR to edaravone derivatives and their complexes further highlights its utility in structural analysis within this chemical class researchgate.net. ¹H NMR has also been employed to analyze interactions within novel edaravone formulations acs.org.
Mass Spectrometry (MS) is indispensable for determining the molecular weight and providing fragmentation patterns that aid in the identification of the this compound. Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC/TOFMS) has been successfully used to identify the this compound. In one study, a compound identified as this compound exhibited a mass-to-charge ratio (m/z) of -517.30, with a corresponding monoisotopic mass of -517.20 nih.govresearchgate.net. This technique also allowed for the identification of an edaravone dimer at m/z -344.19 and suggested a fragment of -173.11 as a non-anionic edaravone radical nih.gov. Furthermore, LC-MS/MS has been employed to identify and characterize various degradation products of edaravone, including those formed under thermal stress researchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for the detection of residual solvents and volatile organic compounds in edaravone samples .
Chromatographic Separation and Quantification of this compound
Chromatographic techniques are essential for separating the this compound from the parent compound and other impurities, as well as for quantifying its presence.
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of edaravone and its degradation products, including the trimer. Various HPLC methods have been developed to achieve adequate separation and quantification.
Table 1: Representative HPLC Conditions for Edaravone and Related Impurities
| Parameter | Source nih.gov (Edaravone) | Source nih.gov (Anion/Adduct) | Source nih.gov (Edaravone) | Source mdpi.com (Edaravone) | Source google.com (Phenylhydrazine) |
| Column | CAPCELL PAK ADME (5 µm, 4.6 × 250 mm) | Aminopropylsilyl (5 µm, 4.6 × 250 mm) | CAPCELL PAK ADME (5 µm, 4.6 × 250 mm) | Luna C18 (2) (150 × 4.6 mm, 5 µm) | Octadecylsilane chemically bonded silica |
| Mobile Phase | Methanol/40 mM aq. NaHPO₄ (60/40 v/v) | Methanol/Acetonitrile/40 mM aq. NaHPO₄ (45/50/5 v/v) | Methanol/40 mM aq. NaHPO₄ (60/40 v/v) | Water with 0.1% TFA and Methanol (65:35) | Acetate buffer-MeOH (70-90%:10-30%) OR Acetate buffer-ACN (70-90%:10-30%) |
| Buffer Conc. | 40 mM NaHPO₄ | 40 mM NaHPO₄ | 40 mM Na phosphate | N/A (0.1% TFA used) | 0.04-0.06 mol/L |
| pH | N/A (buffer system) | N/A (buffer system) | N/A (buffer system) | N/A (0.1% TFA used) | 6.4-6.8 |
| Flow Rate | 0.5 ml/min | 1 ml/min | 0.5 ml/min | 1 mL/min (UHPLC) | 0.6-1.2 ml/min |
| Detection | 295 nm | 240 nm | 295 nm | 242 nm | 226–238 nm |
| Column Temp. | N/A | N/A | N/A | 40 °C (UHPLC) | 10-35 °C |
HPLC studies have indicated the formation of bisulfite adducts of edaravone, which are thought to contribute to its stabilization nih.govnih.gov. Methods have been developed and validated according to ICH guidelines to resolve edaravone and its impurities with good peak symmetry using reversed-phase C18 columns researchgate.net. Specific HPLC conditions have also been optimized for detecting impurities like phenylhydrazine (B124118) in edaravone google.com.
The coupling of liquid chromatography with mass spectrometry (LC-MS) offers superior sensitivity and specificity for the detection and characterization of trace impurities like the this compound. LC/TOFMS has been instrumental in identifying the this compound by providing accurate mass measurements nih.govresearchgate.net. LC-MS/MS methods have been developed and validated for the determination of edaravone and its related substances in various matrices, including plasma researchgate.netnih.gov. These hyphenated techniques are crucial for unequivocally identifying and quantifying the this compound within complex mixtures, such as those generated during stability studies.
Monitoring this compound Formation in Degradation Studies
Understanding the formation of the this compound is critical for developing stable formulations. Degradation studies, often conducted under various stress conditions (e.g., thermal, oxidative), utilize the aforementioned analytical techniques to monitor trimer formation.
The instability of aqueous edaravone solutions is attributed to the edaravone anion, which can readily donate electrons to free radicals, including molecular oxygen, generating edaravone radicals nih.govresearchgate.netnih.govacs.orgnih.gov. These radicals can then dimerize and subsequently react with other radicals to form the this compound nih.govresearchgate.net. Studies have shown that the formation of hydrogen peroxide occurs concurrently with trimer formation, confirmed by HPLC/chemiluminescence detection nih.govresearchgate.net. Stabilizers such as sodium bisulfite have been investigated for their ability to inhibit trimer formation, with evidence suggesting they work by forming bisulfite adducts, thereby reducing the concentration of the reactive edaravone anion nih.govresearchgate.netnih.govnih.gov. Glutathione (B108866) (GSH) and cysteine have also been explored as stabilizers, with their efficacy in preventing trimer formation assessed through HPLC analysis of residual edaravone nih.gov. The monitoring of these degradation pathways using HPLC and LC-MS/MS provides essential data for optimizing storage conditions and formulation strategies to minimize trimer formation.
Computational and Theoretical Studies on Edaravone Trimer and Oligomerization
Quantum Chemical Investigations into Edaravone (B1671096) Trimer Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), have been widely applied to study the electronic structure and properties of edaravone and its radical forms. While direct computational studies on the edaravone trimer are not extensively documented in publicly available literature, the foundational knowledge from monomer and radical studies allows for significant insights into the processes leading to oligomerization.
DFT calculations have been crucial in characterizing the edaravone radical, which is the key intermediate in the formation of the this compound. nih.govresearchgate.net The anionic form of edaravone, prevalent at physiological pH, can donate an electron to free radicals, including molecular oxygen, resulting in the formation of a relatively stable edaravone radical. nih.gov This radical is stabilized by resonance, with the unpaired electron delocalized across the pyrazolinone ring. nih.gov
Quantum chemical calculations, often employing the B3LYP functional with a 6-31G* or higher basis set, have been used to determine several key properties of edaravone and its derivatives that influence their radical scavenging activity and potential for oligomerization. nih.gov These properties include:
Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP indicates a greater ease of electron donation to form a radical cation. DFT studies have shown that electron-donating groups (EDGs) on the edaravone structure can lower the IP, enhancing its antioxidant activity. nih.gov
Bond Dissociation Energy (BDE): The energy required to break a bond homolytically. For edaravone, the BDE of the C-H bond at the C4 position is particularly relevant for its hydrogen-atom donating ability. nih.gov
Spin Density Distribution: This calculation reveals the distribution of the unpaired electron in the edaravone radical. Studies indicate that the spin density is primarily localized on the pyrazole (B372694) ring, which informs the likely sites of radical-radical coupling during oligomerization. nih.gov
The following table summarizes theoretical properties of edaravone calculated using DFT, which are crucial for understanding its radical formation and subsequent reactions.
| Property | Calculated Value | Significance for Oligomerization |
| Ionization Potential (IP) | ~7.50 eV | Indicates the ease of forming the initial edaravone radical cation. mdpi.com |
| C-H Bond Dissociation Energy (BDE) | ~77.93 kcal/mol | Relates to the formation of the edaravone radical via hydrogen abstraction. mdpi.com |
Note: The exact values can vary depending on the level of theory and basis set used in the calculations.
These fundamental DFT studies on the edaravone monomer and its radical provide the necessary groundwork for understanding the initial steps of oligomerization that lead to the formation of the trimer.
The proposed pathway involves the following key steps:
Formation of the Edaravone Radical: As established, the edaravone anion donates an electron to an oxidizing species (like O2) to form the edaravone radical. nih.gov
Dimerization: Two edaravone radicals can then combine to form a dimer. The specific sites of coupling are dictated by the spin density distribution of the radical.
Trimer Formation: The resulting dimer can then react with another edaravone radical to form the trimer. nih.gov
The energetics of each step in this pathway would be influenced by factors such as the stability of the radical intermediates, the steric hindrance of the coupling reactions, and the solvent environment. A comprehensive computational study would be required to calculate the activation energies and reaction enthalpies for each step, thereby mapping out the complete energetic landscape of trimer formation. Such a study would likely employ DFT to optimize the geometries of the reactants, transition states, and products, and to calculate their corresponding energies.
Molecular Dynamics Simulations and Conformational Analysis of Edaravone Oligomers
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide valuable insights into the conformational dynamics, stability, and intermolecular interactions of molecular systems, including oligomers.
Currently, there is a lack of specific MD simulation studies in the scientific literature that focus on the self-assembly and conformational analysis of edaravone trimers or other oligomers. Existing MD research on edaravone has primarily investigated its interactions with other biological molecules, such as the amyloid-β peptide, to understand its neuroprotective mechanisms. nih.gov In these studies, MD simulations have been used to explore how edaravone binds to the peptide and inhibits its conformational transition, a key event in the pathology of Alzheimer's disease. nih.gov These simulations have revealed that nonpolar interactions play a significant role in the binding process. nih.gov
While not directly focused on edaravone oligomers, these studies demonstrate the utility of MD simulations in elucidating the behavior of edaravone at the molecular level. A future MD study on edaravone oligomerization could be designed to:
Simulate the self-assembly of edaravone monomers in solution to observe the spontaneous formation of dimers, trimers, and larger aggregates.
Analyze the conformational landscape of a pre-formed this compound to identify its most stable three-dimensional structures.
Investigate the role of solvent molecules and intermolecular forces, such as hydrogen bonding and π-π stacking, in stabilizing the trimer structure.
Such simulations would be computationally demanding but would offer a dynamic picture of the oligomerization process that is complementary to the static information provided by quantum chemical calculations.
Predicting Reaction Mechanisms and Stability of Edaravone-Derived Radical Species
The prediction of reaction mechanisms and the stability of radical species derived from edaravone are central to understanding its antioxidant action and its propensity to form oligomers. Computational methods, particularly DFT, are well-suited for this purpose.
The stability of the edaravone radical is a key factor in its subsequent reactions. As mentioned, DFT calculations show that the unpaired electron is delocalized over the pyrazolone (B3327878) ring, which contributes to its relative stability compared to more reactive radicals. nih.gov This delocalization, however, does not prevent it from reacting with other molecules or with itself.
The primary reaction mechanisms available to the edaravone radical are:
Radical Scavenging: The edaravone radical can react with another free radical, effectively terminating the radical chain reaction.
Oligomerization: As discussed, edaravone radicals can react with each other to form dimers and subsequently trimers. nih.gov
Computational studies can predict the favorability of these competing pathways by calculating the reaction energies and activation barriers. For instance, the reaction of two edaravone radicals to form a dimer is expected to be a highly exothermic and low-activation-energy process, as it involves the formation of a new covalent bond.
The following table outlines the key edaravone-derived species and their predicted roles in oligomerization, based on computational and mechanistic studies.
| Species | Formation | Predicted Role in Oligomerization |
| Edaravone Anion | Deprotonation of edaravone in aqueous solution (pKa ≈ 7.0) nih.gov | Precursor to the edaravone radical. nih.gov |
| Edaravone Radical | Electron donation from the edaravone anion to a free radical nih.gov | Key intermediate that initiates the oligomerization cascade through self-reaction. nih.govresearchgate.net |
| Edaravone Dimer | Combination of two edaravone radicals | Intermediate in the formation of the trimer. |
| This compound | Reaction of an edaravone dimer with an edaravone radical | A stable end-product of edaravone degradation in aqueous solution. nih.govacs.org |
Research on the Chemical Reactivity and Biological Context of Edaravone Trimer
Intrinsic Radical Scavenging Potential of Edaravone (B1671096) Trimer
The formation of the edaravone trimer is a consequence of the radical scavenging activity of its parent molecule, edaravone. When edaravone donates an electron to a free radical, it becomes an edaravone radical itself. nih.govmdpi.com These radicals can then react with each other, leading to the formation of the this compound. mdpi.com
Comparison of Antioxidant Activity with Parent Edaravone
While the primary focus of research has been on the antioxidant properties of the parent compound, edaravone, some studies have noted that derivatives and metabolites, including the trimer, may also possess antioxidant capabilities. bohrium.comresearchgate.net One review highlighted a study where a trimer of edaravone was serendipitously prepared and found to have excellent antioxidant activity. bohrium.com However, comprehensive, direct comparative studies quantifying the antioxidant potential of the this compound against the parent edaravone are not extensively detailed in the provided search results. Edaravone itself is a potent free radical scavenger, effective against a variety of reactive oxygen species (ROS). mdpi.comnih.gov The antioxidant activity of edaravone is attributed to its ability to donate an electron, a process in which the anionic form of edaravone is particularly active. nih.govmdpi.com
Reactivity Towards Specific Free Radical Species
Edaravone has demonstrated broad-spectrum reactivity against various free radical species, including hydroxyl radicals (•OH) and peroxyl radicals. mdpi.commdpi.com It effectively inhibits lipid peroxidation, a process driven by radical chain reactions. nih.gov The formation of the this compound is an outcome of the initial reaction of edaravone with free radicals, including molecular oxygen. nih.govmdpi.com The resulting edaravone radical is a precursor to the trimer. nih.gov The specific reactivity of the isolated this compound towards different free radical species is not as well-documented as that of the parent compound. However, its formation is intrinsically linked to the scavenging of radicals by edaravone.
Role of this compound Formation in Edaravone Stability
Impact on Solution Stability of Parent Edaravone
The formation of the this compound is a significant factor in the instability of aqueous solutions of edaravone. nih.govacs.orgjst.go.jp Edaravone is unstable in aqueous solutions, particularly at physiological pH, because the anionic form of the molecule readily donates an electron, leading to the formation of edaravone radicals. nih.govacs.org These radicals can then undergo further reactions to form the this compound, which is poorly soluble and precipitates out of solution. mdpi.comacs.org This precipitation reduces the concentration of the active parent drug in the solution. For instance, when an aqueous solution of edaravone was kept at 60°C for four weeks, the formation of a precipitate mainly composed of the this compound was observed. nih.govjst.go.jp
Factors Affecting Edaravone Solution Stability
| Condition | Observation | Reference |
|---|---|---|
| Aqueous solution at physiological pH (7.0) | Unstable due to the presence of the anionic form, leading to edaravone radical and subsequent trimer formation. | nih.govacs.org |
| Storage at 60°C for 4 weeks | Formation of hydrogen peroxide and this compound precipitate. | nih.govjst.go.jp |
| Presence of oxygen | Facilitates the formation of edaravone radicals from the edaravone anion. | nih.govmdpi.com |
Mitigation Strategies for Oligomerization in Aqueous Solutions
Several strategies have been developed to mitigate the oligomerization of edaravone in aqueous solutions and enhance its stability. nih.govmdpi.com These methods primarily focus on reducing the concentration of the edaravone anion and inhibiting the formation of edaravone radicals. nih.gov
Key mitigation strategies include:
pH Adjustment: Lowering the pH of the aqueous solution reduces the concentration of the edaravone anion (pKa = 7.0), thereby decreasing the rate of radical formation and subsequent trimerization. nih.govmdpi.comresearchgate.net
Deoxygenation: Removing dissolved oxygen from the solution inhibits the initial electron transfer from the edaravone anion to oxygen, a key step in the formation of edaravone radicals. nih.govmdpi.comresearchgate.net
Use of Stabilizers:
Sodium bisulfite: This stabilizer can form an adduct with edaravone, which reduces the concentration of the free edaravone anion and partially inhibits trimer formation. nih.govjst.go.jpresearchgate.net
L-cysteine and Glutathione (B108866): Thiols like L-cysteine and glutathione have been investigated as stabilizers, with glutathione showing effectiveness in stabilizing edaravone solutions. mdpi.comnih.gov The combination of glutathione with deoxygenation has been shown to be a particularly effective stabilization method. nih.gov
Mitigation Strategies for Edaravone Oligomerization
| Strategy | Mechanism of Action | Reference |
|---|---|---|
| Lowering pH | Reduces the concentration of the reactive edaravone anion. | nih.govmdpi.comresearchgate.net |
| Deoxygenation | Inhibits the formation of edaravone radicals by removing oxygen. | nih.govmdpi.comresearchgate.net |
| Addition of Sodium Bisulfite | Forms an adduct with edaravone, reducing the free anion concentration. | nih.govjst.go.jpresearchgate.net |
| Addition of Glutathione | Stabilizes the edaravone solution, especially when combined with deoxygenation. | nih.gov |
Investigating Potential Chemical Interactions within Biological Systems (Conceptual)
The this compound, being a significant degradation product of edaravone, could conceptually have its own set of chemical interactions within a biological system. While direct studies on the biological interactions of the trimer are limited, its chemical nature suggests potential interactions. The trimer is a larger, more complex molecule than edaravone. kmpharma.inpharmaceresearch.comnih.gov Its formation from edaravone radicals implies that the sites involved in radical reactions are no longer available for further scavenging in the same manner as the parent molecule.
Conceptually, the presence of multiple heterocyclic rings and hydroxyl groups in the trimer structure could allow for various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules like proteins and nucleic acids. However, its poor solubility would likely limit its bioavailability and distribution in the body. The formation of the trimer essentially represents a pathway of inactivation for edaravone, converting the active radical scavenger into a less soluble and likely less reactive form. Further research would be necessary to determine if the trimer itself possesses any unique biological activities or if it is primarily an inert endpoint of edaravone's antioxidant action.
Proposed Molecular Interactions with Biological Macromolecules
The molecular interactions of the this compound with biological macromolecules are not as extensively characterized as those of its parent compound, edaravone. The trimer is primarily understood as a product of edaravone's radical-scavenging activity. In aqueous solutions and under physiological conditions (pH ~7.0), the edaravone anion donates an electron to neutralize reactive oxygen species (ROS), becoming an edaravone radical. acs.orgnih.gov These radicals can then react with each other, leading to the formation of the this compound, which often manifests as a precipitate. acs.orgnih.govresearchgate.net This characteristic as a precipitate suggests that its bioavailability and capacity for specific interactions with soluble or membrane-bound macromolecules might be limited.
In contrast, the edaravone monomer is known to have several interactions with biological macromolecules. It binds to human serum proteins, primarily albumin, with a high binding rate of 92%. drugbank.com This interaction is significant for its distribution in the body. Furthermore, recent studies have shown that edaravone can modulate the mislocalization of TDP-43, a key protein implicated in the pathology of amyotrophic lateral sclerosis (ALS), suggesting a direct or indirect interaction that corrects this cellular defect. alsnewstoday.com The monomer also forms Michael adducts with reactive carbonyl species, which inhibits the carbonylation of functional and structural proteins. nih.gov
While direct binding studies on the this compound and specific proteins or nucleic acids are not widely reported in the literature, some research indicates it may possess biological activity. For instance, a synthesized this compound was reported to have excellent antioxidant activity. bohrium.com Theoretical studies using density functional theory (DFT) and molecular docking have been applied to edaravone derivatives to investigate their binding energies with proteins like tyrosinase, but similar in-silico studies focusing specifically on the trimer's interaction with a wide range of biological macromolecules are less common. researchgate.net The current body of research suggests that the this compound is more of a chemical endpoint of the monomer's antioxidant function rather than a molecule with its own defined set of interactions with biological macromolecules.
| Compound | Interacting Macromolecule/Entity | Nature of Interaction | Reference |
|---|---|---|---|
| Edaravone (Monomer) | Human Serum Albumin | High-affinity protein binding (92%) | drugbank.com |
| Edaravone (Monomer) | TDP-43 Protein | Modulation of protein mislocalization | alsnewstoday.com |
| Edaravone (Monomer) | Reactive Carbonyl Species | Forms Michael adducts, preventing protein carbonylation | nih.gov |
| This compound | Edaravone Radicals | Formation via reaction of radicals, leading to precipitation | acs.orgnih.gov |
| This compound | Biological Macromolecules (General) | Specific interactions are not well-documented; often forms a precipitate, potentially limiting interaction. | acs.orgnih.gov |
Theoretical Influence on Cellular Redox Homeostasis
The theoretical influence of the this compound on cellular redox homeostasis is primarily understood through its role as a consequence of the parent drug's antioxidant mechanism. Cellular redox homeostasis is the dynamic balance between the production of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive intermediates. patsnap.com Edaravone contributes to this balance mainly by acting as a potent free radical scavenger. drugbank.com
The process begins when the edaravone anion, the predominant form at physiological pH, donates an electron to a highly reactive free radical (e.g., hydroxyl or peroxyl radicals). nih.govnih.gov This action neutralizes the damaging radical but results in the formation of a more stable, less reactive edaravone radical. nih.govresearchgate.net The theoretical role of the this compound emerges at this stage. The edaravone radicals, which are still reactive intermediates, are subsequently removed from the system by reacting with one another. nih.gov This self-reaction produces the this compound, a stable molecule that is often observed as a precipitate. acs.orgnih.gov In this context, the formation of the trimer is a crucial termination step in the radical-scavenging cascade. By serving as a stable sink for edaravone radicals, the trimerization process prevents these radicals from participating in other potentially harmful reactions, thereby contributing indirectly to the maintenance of cellular redox balance.
While this indirect role is widely accepted, some research suggests the this compound may also have a direct influence on redox homeostasis. A study by Jain et al. reported the serendipitous synthesis of an this compound that exhibited "excellent antioxidant activity". bohrium.com This finding suggests that the trimer itself might be capable of scavenging free radicals, although the specific mechanism and potency relative to the monomer were not fully elaborated. If the trimer is directly active as an antioxidant, it would play a more direct role in cellular redox homeostasis than simply being an inert endpoint. It could actively participate in neutralizing ROS, potentially through different mechanisms or with different specificity than the monomer. However, much of the existing literature describes the trimer as a degradation or precipitation product formed when aqueous solutions of edaravone are unstable. acs.orgmdpi.com
Therefore, the influence of the this compound on cellular redox homeostasis is twofold:
Indirectly , its formation is a key step in terminating radical chain reactions initiated by the edaravone monomer, thus acting as a stable endpoint for reactive species. nih.govnih.gov
Potentially Directly , as some evidence suggests the trimer itself may possess antioxidant properties, allowing it to actively participate in scavenging free radicals. bohrium.com
Future Research Directions and Unaddressed Areas in Edaravone Trimer Studies
Elucidating the Full Spectrum of Edaravone-Derived Oligomers
Current research frequently points to the formation of an "edaravone trimer" as a primary product of edaravone's oxidative degradation. nih.gov This trimer is often observed as a precipitate in aqueous solutions, indicating its poor solubility. acs.orgnih.gov However, the process of oligomerization, initiated by edaravone (B1671096) radical formation, is unlikely to be limited to a single trimeric species. It is plausible that a more complex mixture of oligomers, including dimers, tetramers, and other higher-order structures, is formed.
A significant unaddressed area is the systematic identification and characterization of this entire oligomeric profile. Future research should aim to move beyond the singular focus on the trimer to provide a comprehensive catalog of all edaravone-derived oligomers. Investigating the conditions that favor the formation of specific oligomers (e.g., pH, temperature, presence of different oxidants) would be crucial. Understanding this full spectrum is the first step toward comprehending the complete degradation pathway of edaravone and the potential chemical or biological relevance of these other, less-studied species. Studies on other disease-related proteins have shown that different oligomeric assemblies can possess varying properties and toxicities, highlighting the importance of characterizing all species present. escholarship.org
Developing Advanced Analytical Techniques for Trace Oligomer Detection and Quantification
A major hurdle in studying edaravone oligomers is the analytical challenge they present. The tendency of the trimer to precipitate indicates that it, and likely other oligomers, may have low solubility, making them difficult to analyze in solution. mdpi.com Furthermore, these oligomers may be present in very low, or trace, concentrations, particularly in in vivo contexts.
Therefore, a critical area for future research is the development and application of advanced, highly sensitive analytical techniques specifically tailored for the detection and quantification of edaravone oligomers. While standard chromatographic methods exist for edaravone, new methods are needed for its degradation products. mdpi.com Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) could be optimized to separate and identify individual oligomeric species. Ion mobility mass spectrometry could also be a powerful tool for distinguishing between different oligomeric structures. escholarship.org The development of these methods is essential for accurately studying the kinetics of oligomer formation and for determining their presence and concentrations in various chemical and biological systems.
In-depth Computational Modeling of Complex Oligomerization Networks and Pathways
Computational modeling has been effectively used to investigate the interaction of edaravone with biological targets, such as amyloid-β peptides, and to understand its primary antioxidant mechanisms. researchgate.net However, the complex reaction network leading to the formation of the this compound and other oligomers remains largely unexplored from a computational standpoint.
Future research should leverage in-depth computational modeling to simulate the oligomerization process. Density functional theory (DFT) calculations, which have been used to investigate the radical-scavenging mechanism of edaravone monomer, could be extended to model the reaction between edaravone radicals to form dimers, trimers, and larger aggregates. ias.ac.in Molecular dynamics (MD) simulations could provide insights into the stability of different oligomeric structures and the pathways of their assembly and disassembly. researchgate.netbiorxiv.org Such computational studies could help to:
Predict the most likely structures of various oligomers.
Elucidate the step-by-step mechanism of oligomer formation.
Identify key intermediates and transition states in the oligomerization pathways.
Estimate the relative stability and reactivity of different oligomers.
These computational models, when validated by experimental data, would provide a powerful framework for understanding the fundamental chemistry of edaravone degradation and oligomerization. researchgate.net
Exploring Novel Synthetic Methodologies for Controlled Oligomer Production and Derivatization
The serendipitous synthesis of an this compound using laccase enzyme catalysis represents a significant breakthrough, demonstrating that biocatalytic methods can produce these structures. ias.ac.in This finding opens up a promising avenue for future research: the development of novel and controlled synthetic methodologies for producing specific edaravone oligomers.
While numerous methods exist for synthesizing edaravone itself and its functional derivatives, intentional and selective synthesis of its oligomers is an unaddressed area. bohrium.comgoogle.comnewdrugapprovals.org Future work should focus on:
Optimizing Enzymatic Synthesis: Systematically exploring different enzymes, reaction conditions, and substrates to control the yield and selectivity of the trimer and potentially synthesize other oligomers.
Developing Chemical Synthetic Routes: Designing traditional organic synthesis pathways to selectively form the C-C or other bonds necessary to create the trimer and other specific oligomers.
Derivatization of Oligomers: Once controlled synthesis is achieved, the oligomers themselves can be used as scaffolds for further chemical modification. This would allow for the creation of a library of oligomer derivatives with potentially novel properties.
The ability to produce pure, well-characterized edaravone oligomers in sufficient quantities is a prerequisite for any detailed study of their chemical, physical, and biological properties.
Comprehensive Evaluation of this compound's Chemical Reactivity beyond Radical Scavenging in Defined Chemical Systems
The initial study of the enzymatically synthesized this compound revealed that it possesses remarkably enhanced antioxidant activity compared to the monomer. ias.ac.in This is a crucial finding, but the chemical reactivity of the trimer likely extends beyond this single property. The reactivity of edaravone monomer is known to include not only radical scavenging but also reactions with other molecules, such as the formation of stable adducts with aromatic aldehydes. researchgate.net
A comprehensive evaluation of the this compound's chemical reactivity in well-defined chemical systems is a critical and unaddressed area of research. Future studies should investigate:
Reactions with Other Reactive Species: Exploring the trimer's reactivity towards a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), beyond the DPPH radical used in the initial study. ias.ac.inscience.gov
Potential for Aldehyde Adduct Formation: Determining if the trimer retains the ability to react with aldehydes, a known reactivity of the edaravone monomer. researchgate.net
Coordination Chemistry: Investigating the ability of the trimer to coordinate with metal ions, which could influence its stability and reactivity.
Electrochemical Properties: Characterizing the redox behavior of the trimer to better understand its function as an antioxidant.
A thorough understanding of the trimer's intrinsic chemical reactivity is essential for predicting its behavior in more complex biological environments and for assessing whether its formation is merely a degradation pathway or if it generates a new, chemically active species.
Q & A
Basic Research Questions
Q. What experimental conditions are critical for synthesizing and characterizing the edaravone trimer in aqueous solutions?
- Methodological Answer : Synthesis of this compound requires heating an aqueous solution of edaravone at 60°C for 4 weeks, as demonstrated by Tanaka et al. . Characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm trimer formation. Key parameters include solvent purity (e.g., avoiding water impurities in dimethyl sulfoxide (DMSO) or trifluoroethanol (TFE)) and monitoring reaction intermediates via time-resolved spectroscopy. Researchers must account for potential side reactions, such as hydrogen peroxide formation during synthesis .
Q. How can researchers detect and quantify this compound in biological systems while minimizing decomposition?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) for sensitive detection. Stabilize samples by avoiding prolonged exposure to high temperatures or reactive solvents. Pre-treat biological matrices (e.g., plasma) with antioxidants to inhibit oxidative degradation. Validate methods using deuterated internal standards to correct for matrix effects .
Advanced Research Questions
Q. What mechanistic insights explain the tautomeric behavior of edaravone and its implications for trimer formation?
- Methodological Answer : Edaravone exists in keto, enol, and amine tautomeric forms, as evidenced by NMR chemical shift reassignments (mean absolute errors: 1.1–1.7 ppm for DFT-calculated vs. experimental shifts) . Computational studies (e.g., density functional theory (DFT)) are essential to map tautomer equilibria and identify reactive intermediates. Researchers should compare solvent-dependent tautomer populations (e.g., DMSO vs. TFE) to model reaction pathways leading to trimerization .
Q. How do non-covalent interactions influence the stability of this compound clusters under experimental conditions?
- Methodological Answer : Stability is governed by π-π stacking and hydrogen bonding, as shown in coronene trimer analogs . Use DFT to calculate fission barriers (e.g., 0.5–1.5 eV for doubly charged clusters) and correlate with mass spectrometric fragmentation patterns. Experimental validation requires controlled ionization conditions (e.g., electrospray ionization) and collision-induced dissociation (CID) to probe dissociation thresholds .
Q. What analytical challenges arise when reconciling contradictory spectral data for this compound across studies?
- Methodological Answer : Discrepancies in NMR assignments (e.g., missing amine tautomer signals in TFE vs. DMSO) may stem from solvent reactivity or impurities . Address this by:
- Standardizing solvent preparation (e.g., anhydrous conditions).
- Cross-validating findings using multiple techniques (e.g., IR spectroscopy, X-ray crystallography).
- Publishing raw spectral data and computational input files for peer review.
Methodological Frameworks for Addressing Research Gaps
Q. How can researchers design studies to resolve uncertainties in this compound’s role in neurodegenerative disease models?
- Methodological Answer :
- In vitro : Use ALS patient-derived motor neuron cultures to assess trimer uptake and antioxidant efficacy. Measure biomarkers like superoxide dismutase (SOD1) aggregation.
- In vivo : Employ transgenic rodent models (e.g., SOD1-G93A mice) with dose-response studies comparing edaravone monomer vs. trimer. Analyze ALSFRS-R scores for motor function and survival rates .
- Data Analysis : Apply mixed-effects models to account for inter-subject variability and use Kaplan-Meier curves for survival analysis.
Q. What statistical approaches are suitable for analyzing conflicting results in this compound’s reactivity across solvents?
- Methodological Answer : Perform meta-analyses of published data to identify outliers and heterogeneity sources (e.g., solvent purity, temperature gradients). Use Bayesian hierarchical models to quantify uncertainty and sensitivity analyses to test robustness. Experimental replication under standardized conditions is critical to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
